tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate
Description
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(4,10-16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
HTVNTKWHFSWMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl ketone derivative under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cycloalkyl Groups
Cyclohexyl vs. Cyclopentyl Derivatives
- This increases solubility in polar solvents but may reduce membrane permeability in biological systems .
- tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): Stereochemical differences (cis vs. trans) affect crystal packing and melting points, as observed in X-ray diffraction studies using SHELX .
Table 1: Cycloalkyl Substituent Effects
Cyclobutyl and Tetrahydropyran Derivatives
- However, this compound is discontinued, suggesting stability or synthetic challenges .
- tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS: 88072-90-6): The tetrahydropyran (oxane) ring introduces an oxygen atom, improving water solubility (LogP ~2.8) and electronic effects for SN2 reactions .
Functional Group Modifications
Benzimidazolone and Aromatic Derivatives
- tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate : The benzimidazolone group enhances π-π stacking interactions, making it a potent inhibitor of 8-oxo-guanine DNA glycosylase (LCMS [M-Boc+H]+ = 266). Its synthesis yield (80%) surpasses aliphatic analogs due to stabilized intermediates .
Hydroxy and Amino Derivatives
- tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate: The methoxy(methyl)amino group introduces a chelating site for metal catalysts, useful in asymmetric synthesis. NMR data (δ 1.38 ppm for tert-butyl) confirm regioselective protection .
Biological Activity
Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate is a carbamate derivative notable for its potential biological activity, particularly in enzyme inhibition. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The compound features a tert-butyl group and a cyclohexyl moiety attached to a carbamate functional group, contributing to its unique steric and electronic properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is significant in various biochemical pathways, making the compound relevant for drug development and therapeutic interventions.
Biological Activity Overview
Research indicates that this compound exhibits notable enzyme inhibition properties, particularly against proteases involved in extracellular matrix degradation and thyroid hormone release. These interactions are crucial for assessing its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity | Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|---|
| Enzyme Inhibition | Proteases (e.g., TgCPL) | Covalent bond formation | 115 nM |
| Interaction with Thyroid Hormones | Thyroid hormone release protease | Competitive inhibition | Not specified |
Case Studies
-
Inhibition of Toxoplasma gondii Cathepsin L (TgCPL) :
A study demonstrated that inhibitors targeting TgCPL could significantly reduce neuronal cysts in chronic toxoplasmosis models. This compound was shown to inhibit TgCPL with an IC50 value as low as 115 nM, indicating its potential as a therapeutic agent against chronic infections caused by T. gondii . -
Selectivity and Potency :
In further investigations, the compound was assessed for selectivity against human proteases, revealing a promising profile that could be exploited in drug design .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. The synthesis typically involves the reaction of tert-butyl carbamate with cyclohexyl ketones under controlled conditions to maximize yield and purity.
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-yl)carbamate | Cyclopropyl instead of cyclohexyl | Different steric effects due to smaller ring size |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Hydroxymethyl group replaces ketone | Enhanced polarity and potential hydrogen bonding |
| Tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate | Hydroxyethyl group instead of oxo | Increased solubility and reactivity due to hydroxyl |
Q & A
Q. What are the key synthetic strategies for tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Protection of amines : Use of tert-butyl carbamate as a protecting group via di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine .
- Cyclization/functionalization : Reactions with cyclohexyl ketone derivatives under controlled pH (6–8) and temperature (0–25°C) to minimize side products .
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and stability . Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., calculated 255.74 g/mol) .
- X-ray Diffraction (XRD) : SHELXL for crystallographic refinement, particularly for resolving steric effects in the cyclohexyl moiety .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during structure determination?
- High-resolution data : Use synchrotron radiation to improve data quality .
- SHELXL refinement : Employ the TWIN/BASF commands for twinned data and PART/SUMP for disordered regions .
- Validation tools : Check for outliers using R-factor analysis and the Coot software for model rebuilding .
Q. What strategies mitigate low yields in reactions involving steric hindrance from the cyclohexyl group?
- Solvent polarity adjustment : Use DMF or THF to enhance reactant mobility .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature gradients : Slow warming (0°C → RT) to stabilize intermediates .
Q. How does the tert-butyl group influence the compound’s stability and reactivity in medicinal applications?
- Steric protection : Shields the carbamate from enzymatic degradation, prolonging half-life in biological assays .
- Lipophilicity enhancement : LogP increases by ~1.5 units, improving membrane permeability (measured via HPLC) .
- Comparative data :
| Derivative | Half-life (h) | LogP |
|---|---|---|
| tert-Butyl | 8.2 | 2.3 |
| Methyl | 2.1 | 0.8 |
Q. What methodologies elucidate stereochemical outcomes in asymmetric synthesis?
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration .
- Density Functional Theory (DFT) : Predict favored transition states using Gaussian09 .
Data Contradiction Analysis Example
Issue : Discrepancies in reported bioactivity (e.g., IC₅₀ values vary by 10-fold across studies).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
